molecular formula C7H4BrCl3 B12976282 2-Bromo-1,3-dichloro-4-(chloromethyl)benzene

2-Bromo-1,3-dichloro-4-(chloromethyl)benzene

Cat. No.: B12976282
M. Wt: 274.4 g/mol
InChI Key: IHDKKONWSVRCRQ-UHFFFAOYSA-N
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Description

2-Bromo-1,3-dichloro-4-(chloromethyl)benzene is an organic compound with the molecular formula C7H4BrCl3 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and chloromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,3-dichloro-4-(chloromethyl)benzene typically involves the halogenation of benzene derivatives. One common method is the bromination and chlorination of 4-(chloromethyl)benzene. The reaction conditions often include the use of halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the reactive nature of halogenating agents and the potential formation of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-dichloro-4-(chloromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Coupling Reactions: Palladium catalysts (Pd) and organoboron reagents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-1,3-dichloro-4-(chloromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-dichloro-4-(chloromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms makes the benzene ring more susceptible to nucleophilic attack. The chloromethyl group can also participate in various substitution reactions, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1,3-dichloro-4-(chloromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and properties. The combination of bromine, chlorine, and chloromethyl groups makes it a versatile intermediate for various chemical transformations.

Properties

Molecular Formula

C7H4BrCl3

Molecular Weight

274.4 g/mol

IUPAC Name

2-bromo-1,3-dichloro-4-(chloromethyl)benzene

InChI

InChI=1S/C7H4BrCl3/c8-6-5(10)2-1-4(3-9)7(6)11/h1-2H,3H2

InChI Key

IHDKKONWSVRCRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CCl)Cl)Br)Cl

Origin of Product

United States

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